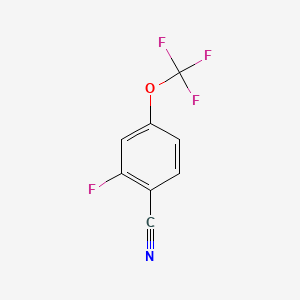

2-Fluoro-4-(trifluoromethoxy)benzonitrile

CAS No.: 1240256-78-3

Cat. No.: VC2707803

Molecular Formula: C8H3F4NO

Molecular Weight: 205.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240256-78-3 |

|---|---|

| Molecular Formula | C8H3F4NO |

| Molecular Weight | 205.11 g/mol |

| IUPAC Name | 2-fluoro-4-(trifluoromethoxy)benzonitrile |

| Standard InChI | InChI=1S/C8H3F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H |

| Standard InChI Key | IBIPIWRSAUPROW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)C#N |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)C#N |

Introduction

The trifluoromethoxy group generally imparts different electronic properties compared to the trifluoromethyl group, potentially affecting the compound's reactivity, solubility, and biological activity. The trifluoromethoxy group typically contributes to increased lipophilicity and metabolic stability in pharmaceutical applications.

Synthesis Methods

Halogenation and Substitution

Another approach could involve sequential halogenation and substitution reactions, as mentioned in search result for a related compound:

"The first step location bromination: m-trifluoromethyl fluorobenzene, glacial acetic acid, the vitriol oil are put into reactor; Through mixing stirring, temperature rising reflux; Add C₅H₆Br₂N₂O₂ in batches, reacted 5~7 hours, water ice solution wash 4-fluoro-2-methyl bromobenzene trifluoride."

For 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a similar approach could be employed using an appropriate trifluoromethoxy-substituted starting material.

Chemical Reactivity and Stability

Reactive Centers

2-Fluoro-4-(trifluoromethoxy)benzonitrile contains three key reactive centers:

-

The nitrile (cyano) group, which can undergo hydrolysis, reduction, and addition reactions

-

The aromatic ring, which may participate in electrophilic aromatic substitution, though reactivity is diminished by the electron-withdrawing groups

-

The trifluoromethoxy group, which imparts specific electronic properties and potential for metabolic transformations

Stability Considerations

Based on the properties of related compounds, 2-Fluoro-4-(trifluoromethoxy)benzonitrile likely exhibits:

-

Thermal stability up to its melting point

-

Resistance to hydrolysis under neutral conditions

-

Sensitivity to strong nucleophiles that might attack the nitrile group

-

Stability in storage at ambient temperature, similar to 2-Fluoro-4-(trifluoromethyl)benzonitrile which has a "Storage Temperature: Ambient"

Applications and Research Significance

Agricultural Chemistry

Fluorinated aromatic compounds are widely used in agricultural applications:

"It is used in formulating agrochemicals, such as herbicides and pesticides, due to its effectiveness in targeting specific plant processes while minimizing environmental impact."

The trifluoromethoxy group may provide additional benefits in terms of bioavailability and persistence compared to the trifluoromethyl group found in the analogous compound.

Material Science Applications

Based on information about related compounds, 2-Fluoro-4-(trifluoromethoxy)benzonitrile might find applications in:

"Creating advanced materials, including polymers and coatings, that require enhanced thermal stability and chemical resistance, making them suitable for harsh environments."

The trifluoromethoxy group potentially provides different material properties compared to trifluoromethyl-substituted compounds, possibly enhancing surface properties or interfacial behaviors.

Analytical Methods and Characterization

Chromatographic Methods

For purity analysis and separation, the following techniques would likely be applicable:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Thin-Layer Chromatography (TLC)

Structure-Activity Relationships

Electronic Effects

The trifluoromethoxy group in 2-Fluoro-4-(trifluoromethoxy)benzonitrile exerts different electronic effects compared to the trifluoromethyl group in the analogous compound. The trifluoromethoxy group:

-

Is more electron-withdrawing through inductive effects

-

Has different resonance properties due to the oxygen atom

-

Creates distinct electronic distribution, affecting reactivity patterns

-

Potentially influences the acidity of neighboring protons differently

Steric Considerations

The trifluoromethoxy group occupies a different spatial arrangement than the trifluoromethyl group, which may impact:

-

Molecular recognition in biological systems

-

Crystal packing arrangements

-

Intermolecular hydrogen bonding patterns

-

Rotational barriers and conformational preferences

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume